molecular formula C20H19NO3 B2445991 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034379-68-3

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2445991
CAS No.: 2034379-68-3
M. Wt: 321.376
InChI Key: ULXOSVFSQHSJKV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide is an organic compound that features a benzyl ether, a furan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzyl Ether: The initial step involves the protection of a hydroxyl group by converting it into a benzyl ether. This can be achieved by reacting the hydroxyl compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of Furan Ring: The next step involves the introduction of the furan ring. This can be done through a palladium-catalyzed cross-coupling reaction between a furan-3-yl halide and a benzyl halide derivative.

    Formation of Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(4-(furan-2-yl)benzyl)acetamide: Similar structure but with the furan ring in a different position.

    2-(benzyloxy)-N-(4-(thiophen-3-yl)benzyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(benzyloxy)-N-(4-(pyridin-3-yl)benzyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide is unique due to the specific positioning of the furan ring and the benzyl ether group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(15-24-13-17-4-2-1-3-5-17)21-12-16-6-8-18(9-7-16)19-10-11-23-14-19/h1-11,14H,12-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOSVFSQHSJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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